![molecular formula C21H44O3Si B14448193 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid CAS No. 77744-43-5](/img/structure/B14448193.png)
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is a derivative of pentadecanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, making it a valuable tool in various chemical reactions and processes.
Vorbereitungsmethoden
The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid typically involves the reaction of pentadecanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature to 80°C. The use of imidazole helps in the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Analyse Chemischer Reaktionen
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Wissenschaftliche Forschungsanwendungen
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without interfering with other functional groups.
Biology: It is used in the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: The compound is used in the development of pharmaceuticals, where protecting groups are essential for the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is highly resistant to hydrolysis under basic conditions but can be easily removed under acidic conditions or by fluoride ions. This selective stability allows for the controlled protection and deprotection of hydroxyl groups in complex synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid include:
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Tetrahydropyranyl (THP) ethers: Useful for protecting alcohols but require harsher conditions for removal.
tert-Butyldiphenylsilyl (TBDPS) ethers: More sterically hindered and provide greater stability than TBDMS ethers.
This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications.
Eigenschaften
CAS-Nummer |
77744-43-5 |
|---|---|
Molekularformel |
C21H44O3Si |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
15-[tert-butyl(dimethyl)silyl]oxypentadecanoic acid |
InChI |
InChI=1S/C21H44O3Si/c1-21(2,3)25(4,5)24-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20(22)23/h6-19H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
CFTVMEAQFKKILW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
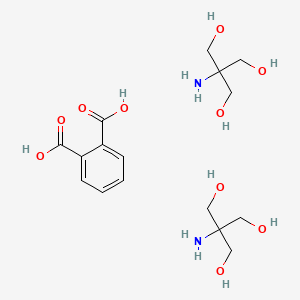
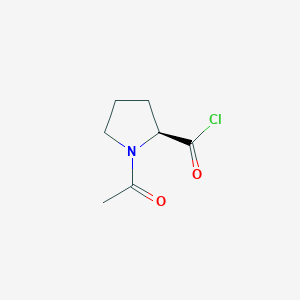
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
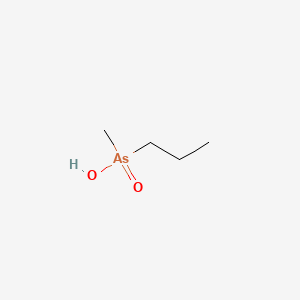
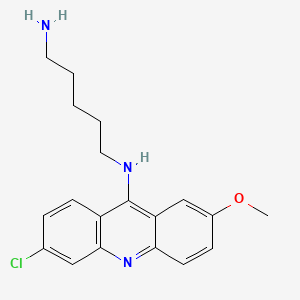
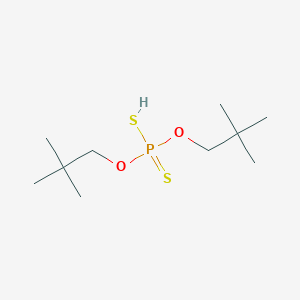
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
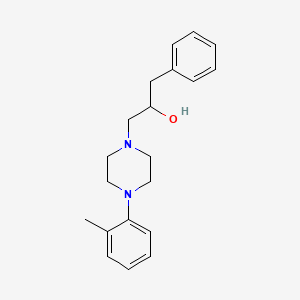

![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)
